2-Oxaspiro[3.5]nonan-6-one
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Overview
Description
2-Oxaspiro[3.5]nonan-6-one is an organic compound with the molecular formula C8H12O2 and a molar mass of 140.18 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nonane ring fused with an oxane ring. It is a white solid with distinct physical and chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with ethylene oxide in the presence of a strong base, such as sodium hydride, to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxaspiro[3.5]nonan-6-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Lactones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
2-Oxaspiro[3.5]nonan-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Oxaspiro[3.5]nonan-6-one exerts its effects is primarily through its interaction with molecular targets in biological systems. Its spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-Oxaspiro[3.5]nonan-7-one: Another spirocyclic compound with a similar structure but differing in the position of the oxygen atom.
6-Oxaspiro[3.5]nonan-2-one: A related compound with the oxygen atom in a different position, leading to distinct chemical properties.
Uniqueness: 2-Oxaspiro[3.5]nonan-6-one is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-oxaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C8H12O2/c9-7-2-1-3-8(4-7)5-10-6-8/h1-6H2 |
InChI Key |
LQZWGDAYZMGQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2(C1)COC2 |
Origin of Product |
United States |
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